Dopaminhydrochlorid

Übersicht

Beschreibung

- Es spielt eine entscheidende Rolle im Gehirn als einer der Katecholamin-Neurotransmitter.

- Dopamin, das von Tyrosin abgeleitet ist, dient als Vorläufer von Noradrenalin und Adrenalin.

- Im extrapyramidalen System des Gehirns wirkt Dopamin als wichtiger Transmitter und ist für die Regulierung der Bewegung unerlässlich .

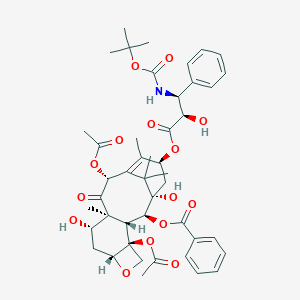

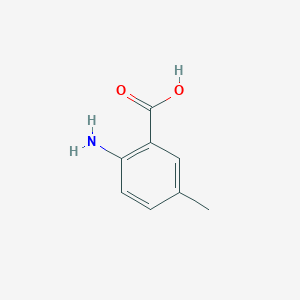

Dopaminhydrochlorid: (chemische Formel: C₈H₁₂ClNO₂) ist eine organische Verbindung und ein Dopaminrezeptoragonist.

Herstellungsmethoden

Synthetische Routen:

Industrielle Produktion:

Wirkmechanismus

Target of Action

Dopamine hydrochloride is a small molecule drug that primarily targets dopamine receptors (DRDs) . These receptors are widely expressed in the body and function in both the peripheral and the central nervous systems . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is important in regulating movement .

Mode of Action

Dopamine hydrochloride acts as a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing the release of norepinephrine from storage sites in sympathetic nerve endings .

Biochemical Pathways

Dopamine is synthesized in both the central nervous system and the periphery. It is an amine synthesized by removing a carboxyl group from a molecule of its precursor chemical, L-DOPA, which is synthesized in the brain and kidneys . The brain includes several distinct dopamine pathways, one of which plays a major role in the motivational component of reward-motivated behavior . Other brain dopamine pathways are involved in motor control and in controlling the release of various hormones .

Pharmacokinetics

The metabolism of dopamine involves monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes, which degrade dopamine finally into 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) . The clearance of dopamine during dopamine infusion is considerably higher at the higher rate of dopamine compared with the lower rate of dopamine .

Result of Action

The action of dopamine hydrochloride results in a variety of effects on the body. In the brain, dopamine functions as a neurotransmitter, a chemical released by neurons (nerve cells) to send signals to other nerve cells . The anticipation of most types of rewards increases the level of dopamine in the brain . Outside the central nervous system, dopamine functions primarily as a local paracrine messenger . In blood vessels, it inhibits norepinephrine release and acts as a vasodilator; in the kidneys, it increases sodium excretion and urine output; in the pancreas, it reduces insulin production; in the digestive system, it reduces gastrointestinal motility and protects intestinal mucosa; and in the immune system, it reduces the activity of lymphocytes .

Action Environment

The action of dopamine hydrochloride can be influenced by various environmental factors. For instance, the stability and water-solubility of dopamine are increased in its protonated form, which is why dopamine is supplied for chemical or pharmaceutical use as dopamine hydrochloride . This is the hydrochloride salt that is created when dopamine is combined with hydrochloric acid . This form of dopamine is a fine powder which is white to yellow in color .

Wissenschaftliche Forschungsanwendungen

Biologie und Medizin:

Wirkmechanismus

Molekulare Ziele:

Beteiligte Pfade:

Biochemische Analyse

Biochemical Properties

Dopamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Cellular Effects

Dopamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . In the brain, dopamine functions as a neurotransmitter—a chemical released by neurons (nerve cells) to send signals to other nerve cells .

Molecular Mechanism

Dopamine hydrochloride exerts its effects at the molecular level through various mechanisms. It binds to G protein-coupled receptors, categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of dopamine hydrochloride change over time in laboratory settings. The dopamine concentrations to which immune cells would be exposed in different anatomical regions are not clear . The dopamine concentrations found in both the central nervous system and in many regions of the periphery have been detailed .

Dosage Effects in Animal Models

The effects of dopamine hydrochloride vary with different dosages in animal models . For example, the effects produced by DAT KO in animal models of depression are larger than those produced by NET or SERT KO .

Metabolic Pathways

Dopamine hydrochloride is involved in various metabolic pathways. It is derived from tyrosine and is the precursor to norepinephrine and epinephrine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and important in regulating movement .

Transport and Distribution

Dopamine hydrochloride is transported and distributed within cells and tissues. In a normally functioning brain, dopamine is released from the neurons in response to pleasurable or life-sustaining activities . When the “vacuum cleaner” works properly, dopamine is eventually swept back into the neurons by the dopamine transporter, returning the brain to a less-stimulated state .

Subcellular Localization

The subcellular localization of dopamine hydrochloride and its effects on activity or function have been studied. Live cell labeling and sub-diffraction light microscopy revealed discrete SEP-D2R puncta along the entirety of the dendritic arbor which were on average 1.5 µm apart . This indicates there is a population of D2Rs organized in discrete signaling sites along the plasma membrane .

Vorbereitungsmethoden

Synthetic Routes:

Industrial Production:

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1200398-97-5, 51-61-6 (Parent) | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200398-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020550 | |

| Record name | Dopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-31-7 | |

| Record name | Dopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3E358N9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)